Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate
Overview
Description
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is an organic compound with the molecular formula C11H13ClN2O2. It is a derivative of hydrazone and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a chloro group, an ethyl ester, and a hydrazono group attached to a 4-methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate typically involves the reaction of ethyl chloroacetate with 4-methylphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The hydrazono group can be reduced to form the corresponding hydrazine derivative.
Oxidation Reactions: The compound can undergo oxidation to form the corresponding azo compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Substitution Reactions: Formation of ethyl 2-amino-2-[2-(4-methylphenyl)hydrazono]acetate.
Reduction Reactions: Formation of ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazine]acetate.
Oxidation Reactions: Formation of ethyl 2-chloro-2-[2-(4-methylphenyl)azo]acetate.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: Similar structure with a methoxy group instead of a methyl group.
Ethyl 2-chloro-2-[2-(2,4-dichlorophenyl)hydrazono]acetate: Contains additional chloro groups on the phenyl ring.
Uniqueness
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. The methyl group can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJHYJDZIJLTOD-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)C)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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